molecular formula C8H8BrNOS B1334788 N-allyl-5-bromothiophene-2-carboxamide CAS No. 392238-35-6

N-allyl-5-bromothiophene-2-carboxamide

Cat. No. B1334788
M. Wt: 246.13 g/mol
InChI Key: LNPQPCIRGKJLNG-UHFFFAOYSA-N
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Description

N-allyl-5-bromothiophene-2-carboxamide is a compound that belongs to the class of thiophene carboxamides, which are known for their diverse biological activities and potential applications in medicinal chemistry. While the provided papers do not directly discuss N-allyl-5-bromothiophene-2-carboxamide, they do provide insights into the synthesis, characterization, and applications of structurally related compounds. These insights can be extrapolated to understand the properties and potential synthesis routes for N-allyl-5-bromothiophene-2-carboxamide.

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophenecarbonyl chloride with various amines or amides. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives was achieved by treating cyclohexanecarboxamide with different aryl isothiocyanates, followed by characterization using spectroscopic methods . Similarly, N-allyl-5-bromothiophene-2-carboxamide could be synthesized by reacting 5-bromothiophenecarbonyl chloride with an allylamine under suitable conditions.

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is often characterized by spectroscopic techniques such as IR, NMR, and sometimes by single-crystal X-ray diffraction studies. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation of the cyclohexane ring . These techniques could be employed to determine the molecular structure of N-allyl-5-bromothiophene-2-carboxamide, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

Thiophene carboxamides can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to synthesize functionalized derivatives . The presence of the bromo substituent in N-allyl-5-bromothiophene-2-carboxamide suggests that it could also be a candidate for cross-coupling reactions, potentially leading to a wide range of substituted thiophene carboxamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamides, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets . The allyl and bromo groups in N-allyl-5-bromothiophene-2-carboxamide are likely to impart unique properties that could be explored through experimental studies.

Scientific Research Applications

Catalytic Reactions and Synthesis

  • N-allyl-5-bromothiophene-2-carboxamide is used in the palladium-catalyzed thienylation of allylic alcohols, showing selective formation of thienyl aldehydes or ketones (Tamaru, Yamada, & Yoshida, 1979).
  • It also plays a role in magnesium bisamide-mediated halogen dance reactions, contributing to the synthesis of medicinally advantageous compounds (Yamane, Sunahara, Okano, & Mori, 2018).

Organic Electronics and Materials Science

Synthesis of Biologically Active Compounds

Computational Chemistry and Structural Analysis

properties

IUPAC Name

5-bromo-N-prop-2-enylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPQPCIRGKJLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401667
Record name 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-5-bromothiophene-2-carboxamide

CAS RN

392238-35-6
Record name 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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